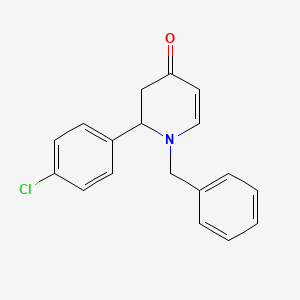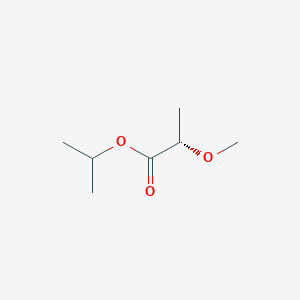
Propan-2-yl (2S)-2-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (2S)-2-methoxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to a (2S)-2-methoxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl (2S)-2-methoxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-methoxypropanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-2-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield (2S)-2-methoxypropanoic acid and isopropanol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: (2S)-2-methoxypropanoic acid and isopropanol.
Transesterification: A different ester and alcohol.
Reduction: (2S)-2-methoxypropanol.
Scientific Research Applications
Propan-2-yl (2S)-2-methoxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl (2S)-2-methoxypropanoate depends on its specific application. In general, esters can act as prodrugs, releasing the active compound upon hydrolysis in the body. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (2S)-2-aminopropanoate: Similar ester structure but with an amino group.
Propan-2-yl (2S)-2-(methylamino)propanoate: Contains a methylamino group instead of a methoxy group.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate: A more complex ester with additional functional groups.
Uniqueness
Propan-2-yl (2S)-2-methoxypropanoate is unique due to its specific ester structure and the presence of a methoxy group, which can influence its reactivity and interactions in various chemical and biological systems.
Properties
CAS No. |
923023-78-3 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-methoxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)10-7(8)6(3)9-4/h5-6H,1-4H3/t6-/m0/s1 |
InChI Key |
AMCBXFAKLFFSQZ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)OC |
Canonical SMILES |
CC(C)OC(=O)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)
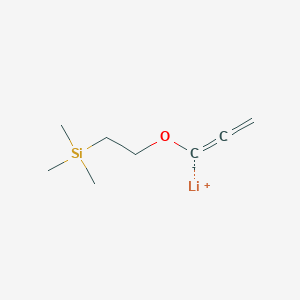
![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)
methanone](/img/structure/B14180864.png)


![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
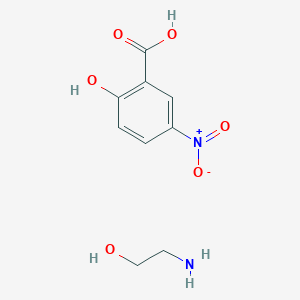
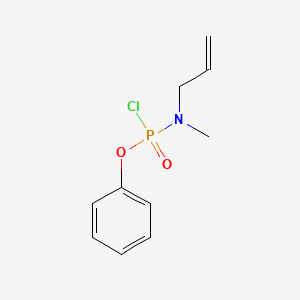

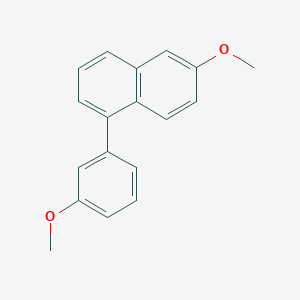
![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
